4-(4-Aminophenoxy)benzoic acid
Overview
Description
4-(4-Aminophenoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of an aminophenoxy group attached to a benzoic acid moiety
Mechanism of Action
Target of Action
It is known that the compound’s derivatives have exhibited various biological activities .
Biochemical Pathways
It is known that the compound’s derivatives have exhibited various biological activities, suggesting that multiple pathways could be involved .
Result of Action
It is known that the compound’s derivatives have exhibited various biological activities, suggesting that it could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenoxy)benzoic acid typically involves the reaction of 4-aminophenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol attacks the chlorinated aromatic ring of 4-chlorobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Aminophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Nitro-4-(4-aminophenoxy)benzoic acid.
Reduction: 4-(4-Aminophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Aminophenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Comparison with Similar Compounds
4-Aminobenzoic acid: Lacks the phenoxy group, resulting in different chemical and biological properties.
4-(4-Nitrophenoxy)benzoic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
4-(4-Hydroxyphenoxy)benzoic acid: Contains a hydroxyl group instead of an amino group, affecting its chemical behavior and uses.
Uniqueness: 4-(4-Aminophenoxy)benzoic acid is unique due to the presence of both an amino group and a phenoxy group attached to the benzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(4-aminophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFCGSZRLJQHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352317 | |
Record name | 4-(4-aminophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28999-69-1 | |
Record name | 4-(4-aminophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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